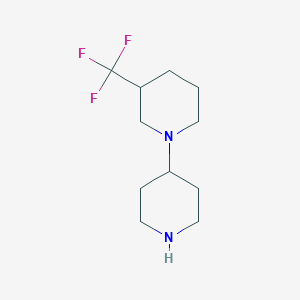

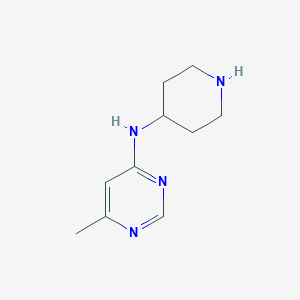

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine

Descripción general

Descripción

“1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine” is a chemical compound that has been studied for its potential applications in the pharmaceutical industry . It is a part of a new class of nonpeptide direct thrombin inhibitors . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of “1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine” involves a strongly basic 1-amidinopiperidine derivative showing poor thrombin (fIIa) and factor Xa (fXa) inhibition activities . Anti-fIIa activity and artificial membrane permeability were considerably improved by optimizing the basic P1 and the X-substituted phenyl P4 binding moieties . There are also other methods for preparing piperidine derivatives, such as the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .

Aplicaciones Científicas De Investigación

-

Organic Chemistry

- Summary of Application : The compound is a trifluoromethyl-containing compound, which are often used in organic synthesis . These compounds have three equivalent C–F bonds, making them possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- Methods of Application : The specific methods of application involve the activation of the C–F bond in organic synthesis. This is considered a challenging task due to the strength of the C–F bond .

- Results or Outcomes : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, leading to the synthesis of diverse fluorinated compounds .

-

Drug Discovery

- Summary of Application : The piperidine heterocycle, a dominant fragment in drug discovery, is often targeted for replacement in attempts to improve potency and ADME (absorption, distribution, metabolism, excretion) profile .

- Methods of Application : The specific methods of application in this field would involve the use of the compound in the synthesis of new drugs, although the exact procedures would depend on the specific drug being developed .

- Results or Outcomes : The outcomes of such applications would be the development of new drugs with improved potency and ADME profile .

-

Synthesis of Photoreactive Probes

- Summary of Application : The compound can be used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

- Methods of Application : The specific methods of application would involve the use of the compound in the synthesis of photoreactive probes, although the exact procedures would depend on the specific probe being developed .

- Results or Outcomes : The outcomes of such applications would be the development of new photoreactive probes that can differentiate the binding sites of noncompetitive GABA receptor antagonists .

-

Synthesis of Bioactive Natural Products

- Summary of Application : There is continued interest in developing cascade processes for the synthesis of key chiral building blocks and bioactive natural products (or analogues). This compound can be used in a hybrid bio–organocatalytic cascade for the synthesis of a small panel of 2-substituted piperidines .

- Methods of Application : The specific methods of application would involve the use of a transaminase to generate a key reactive intermediate for the complexity building Mannich reaction .

- Results or Outcomes : The outcomes of such applications would be the synthesis of a small panel of 2-substituted piperidines .

-

Synthesis of Photoactive a-mannosides and Mannosyl Peptides

- Summary of Application : The compound can be used in the synthesis of photoactive a-mannosides and mannosyl peptides .

- Methods of Application : The specific methods of application would involve the use of the compound in the synthesis of photoactive a-mannosides and mannosyl peptides, although the exact procedures would depend on the specific probe being developed .

- Results or Outcomes : The outcomes of such applications would be the development of new photoactive a-mannosides and mannosyl peptides .

-

Synthesis of Inactivators of Human Cytochrome P450 2B6

- Summary of Application : There is interest in the synthesis of inactivators of human cytochrome P450 2B6 .

- Methods of Application : The specific methods of application would involve the use of the compound in the synthesis of inactivators of human cytochrome P450 2B6 .

- Results or Outcomes : The outcomes of such applications would be the synthesis of inactivators of human cytochrome P450 2B6 .

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

Propiedades

IUPAC Name |

1-piperidin-4-yl-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2/c12-11(13,14)9-2-1-7-16(8-9)10-3-5-15-6-4-10/h9-10,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUJAXWLNRFCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734254 | |

| Record name | 3-(Trifluoromethyl)-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine | |

CAS RN |

1247396-18-4 | |

| Record name | 3-(Trifluoromethyl)-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)

![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)